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molecular formula C12H15FNO3P B8313469 Diethyl 4-Cyano-3-fluorobenzylphosphonate

Diethyl 4-Cyano-3-fluorobenzylphosphonate

Cat. No. B8313469
M. Wt: 271.22 g/mol
InChI Key: QHORGOORQOOWLS-UHFFFAOYSA-N
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Patent
US07834030B2

Procedure details

2.2 g 4-Bromomethyl-2-fluoro-benzonitrile were dissolved in 2.0 ml triethyl phosphite and stirred at 150° C. for four hours. Then the triethyl phosphite was removed in vacuo to obtain 2.5 g (4-Cyano-3-fluoro-benzyl)-phosphonic acid diethyl ester as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1.[P:12]([O:19]CC)([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>>[CH2:14]([O:13][P:12]([CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1)(=[O:19])[O:16][CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrCC1=CC(=C(C#N)C=C1)F
Name
Quantity
2 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the triethyl phosphite was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=C(C=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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